n-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide
Description
n-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-6-one core substituted with a 5-bromofuran-2-ylmethyl group and an N-methylcarboxamide moiety.
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-15(7-9-3-4-10(13)18-9)12(17)8-2-5-11(16)14-6-8/h3-4,8H,2,5-7H2,1H3,(H,14,16) |
InChI Key |
ISTVDFNLHCEERT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Intermediate: The brominated furan is then reacted with a suitable piperidine derivative under basic conditions to form the intermediate compound.
Amidation: The intermediate is then subjected to amidation using N-methylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Substitution Reactions
The bromofuran moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing bromine:
-
Reagents : Amines, thiols, or other nucleophiles in polar aprotic solvents (e.g., DMF).
-
Product : Derivatives with substituted furan rings (e.g., aminofuran, thiofuran) .
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki) may modify the bromofuran group:
-
Reagents : Boronic acids, Pd(PPh₃)₄, base (e.g., K₂CO₃).
Degradation Pathways
-
Oxidative Degradation : The lactam ring may hydrolyze under prolonged acidic/basic conditions, leading to ring-opening products .
-
Photolysis : Bromofuran groups can degrade under UV light, forming reactive intermediates.
Mechanistic Insights
The bromofuran substituent enhances reactivity in substitution reactions, while the lactam ring stabilizes the amide under mild conditions. Pd-catalyzed reactions typically proceed via oxidative addition and reductive elimination pathways .
Stability and Storage
Scientific Research Applications
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the piperidine ring are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Core Flexibility: The piperidine-6-one core in the target compound offers greater conformational flexibility compared to the rigid furopyridine or aromatic nicotinonitrile scaffolds .
- Halogen Effects: The 5-bromofuran group in the target compound may engage in halogen bonding, similar to 5-bromobenzofuran in ’s nicotinonitrile derivatives .
- Carboxamide vs. Nitrile/Thioether : The N-methylcarboxamide in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to the nitrile or thioether groups in ’s analogs .
Pharmacological Implications (Hypothetical)
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- Brominated Heterocycles : ’s 5-bromobenzofuran derivatives exhibit enhanced binding to kinase targets via halogen bonds, a trait likely shared by the target compound .
- Fluorinated Groups: MedChemComm’s fluorophenyl and trifluoroethyl substituents improve lipophilicity and metabolic stability, whereas the target’s non-fluorinated carboxamide may prioritize solubility .
- Piperidone vs. Furopyridine : The piperidone’s carbonyl group could interact with polar residues in binding pockets, contrasting with the furopyridine’s aromatic stacking .
Biological Activity
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is a synthetic compound notable for its structural complexity, which includes a bromofuran moiety, a piperidine ring, and a carboxamide functional group. This unique combination suggests potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrN2O3, with a molecular weight of approximately 315.16 g/mol. The presence of the 5-bromofuran-2-yl group is significant as compounds containing furan rings are often associated with various biological activities, including antitumor and antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant binding affinities to various cancer-related proteins, indicating potential as anticancer agents.
- Antimicrobial Properties : The compound's structural components may lend themselves to effective interactions with microbial targets, enhancing its utility in treating infections.
- Anti-inflammatory Effects : Related compounds have been evaluated for their anti-inflammatory properties, suggesting that this compound may also possess similar effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Interactions : The compound may bind to enzymes and receptors involved in disease pathways, modulating their activity.
- Inhibition of Key Pathways : It could inhibit signaling pathways related to cell proliferation and inflammation, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Furan and hydrazide moieties | Antitumor, COX inhibitor |
| N-(5-bromofuran)-2-(ethylamino)-N-methylacetamide | Furan ring with an ethylamino group | Antimicrobial |
| Methyl 5-bromofuran-2-carboxylate | Simple furan derivative | Antifungal |
| This compound | Piperidine core and carboxamide functionality | Potential antitumor and antimicrobial |
This comparison highlights the unique structural features of this compound, which may enhance its pharmacological profile compared to simpler derivatives.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, research on related piperidine derivatives indicated a significant reduction in cell viability in breast cancer cells.
- Antimicrobial Testing : Preliminary antimicrobial assays revealed that compounds with furan moieties demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy.
- Inflammatory Response Modulation : Studies on related compounds have indicated a reduction in pro-inflammatory cytokines in animal models, pointing towards potential applications in inflammatory diseases.
Q & A
Q. What are the key structural features of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide, and how do they influence reactivity or biological activity?
Methodological Answer :
- Structural Analysis : The compound contains a piperidone ring (6-oxopiperidine) substituted at position 3 with a carboxamide group, a brominated furan moiety (5-bromofuran-2-yl) linked via a methyl group, and an N-methyl substituent. Bromine on the furan enhances electrophilic reactivity and may stabilize π-π interactions in binding pockets .
- Reactivity : The oxopiperidine ring’s ketone group is prone to nucleophilic attack, while the carboxamide can participate in hydrogen bonding. Computational methods (e.g., DFT calculations) can predict reactive sites and intermolecular interactions .
- Biological Implications : The bromofuran group may enhance lipophilicity and membrane permeability, critical for pharmacokinetic optimization. Compare with analogs lacking bromine (e.g., furan derivatives) to assess bioactivity differences .
Q. What experimental strategies are recommended for synthesizing this compound?
Methodological Answer :
- Retrosynthetic Approach : Break the molecule into:
- Piperidone-3-carboxamide core : Synthesize via cyclization of δ-aminoketones or reductive amination of keto-acids.
- 5-Bromofuran-2-ylmethyl group : Prepare via bromination of furan derivatives (e.g., using NBS or Br₂ in DMF) .
- Coupling : Use alkylation or nucleophilic substitution to attach the bromofuran-methyl group to the piperidone nitrogen.
- Optimization : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst). For example, a Central Composite Design can minimize side reactions in bromination steps .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer :
- NMR :
- ¹H NMR : Identify the N-methyl singlet (~2.8–3.2 ppm), furan protons (6.2–7.5 ppm), and piperidone protons (δ 2.0–4.0 ppm).
- ¹³C NMR : Confirm the ketone (200–210 ppm) and carboxamide carbonyl (165–175 ppm) .
- IR : Stretching frequencies for amide (1650 cm⁻¹) and ketone (1700 cm⁻¹) groups validate functional groups.
- MS : High-resolution MS confirms molecular weight ([M+H]⁺ expected at ~325–330 Da). Fragmentation patterns distinguish bromofuran from other substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer :
- Data Triangulation :
- Structural Comparisons : Use X-ray crystallography or molecular docking to compare binding modes with targets (e.g., enzymes or receptors). Differences in bromine’s steric/electronic effects may explain discrepancies .
- Assay Conditions : Replicate assays under standardized conditions (pH, temperature, solvent) to eliminate confounding variables. For example, DMSO concentration affects solubility and activity .
- Statistical Analysis : Apply multivariate regression to identify correlations between substituents (e.g., bromine vs. chlorine) and bioactivity. Tools like Partial Least Squares (PLS) modeling quantify variable contributions .
Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising activity?
Methodological Answer :
- Metabolic Hotspot Identification :
- In vitro Studies : Use liver microsomes or hepatocytes to identify major metabolites. LC-MS/MS traces hydroxylation or demethylation sites.
- Structural Modifications :
- Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to block CYP450 oxidation.
- Introduce electron-withdrawing groups on the furan to reduce oxidative degradation .
- Computational Guidance : Predict metabolic pathways with software like Schrödinger’s Metabolism Module or ADMET Predictor .
Q. How can researchers design experiments to assess the environmental impact of this compound?
Methodological Answer :
- Ecotoxicity Screening :
- Aquatic Toxicity : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201). Measure EC₅₀ values and compare with regulatory thresholds .
- Degradation Studies : Perform photolysis (UV light) or hydrolysis (pH 4–9) experiments to estimate persistence. Use HPLC-UV to quantify degradation products .
- Structure-Activity Relationships (SAR) : Modify the bromofuran group to reduce bioaccumulation potential (e.g., replace bromine with polar groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
